
Application Notes and Protocols for Protein
Separation Using Glycine in Native PAGE

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycine Water

Cat. No.: B14280960 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the principles and protocols for

utilizing glycine in native polyacrylamide gel electrophoresis (Native PAGE) for the separation

of proteins in their folded, active state. This technique is invaluable for studying protein-protein

interactions, determining the oligomeric state of proteins, and assessing protein purity while

preserving biological activity.

Introduction to Native PAGE and the Role of Glycine
Native PAGE is an electrophoretic technique for separating proteins based on their intrinsic

charge-to-mass ratio and hydrodynamic size.[1] Unlike SDS-PAGE, which denatures proteins,

Native PAGE maintains the protein's native conformation and biological activity.[2] This is

achieved by performing the electrophoresis in the absence of detergents like sodium dodecyl

sulfate (SDS).

A widely used buffer system for Native PAGE is the discontinuous Tris-glycine system,

originally developed by Laemmli (without SDS).[1] This system employs two different gel

layers, a stacking gel and a resolving gel, with different pH values and acrylamide

concentrations. The key to this system is the use of a discontinuous buffer, where the running

buffer contains glycine.
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The Critical Role of Glycine:

Glycine, the simplest amino acid, serves as the trailing ion in the Tris-glycine buffer system. Its

net charge is pH-dependent.[3][4]

In the stacking gel (pH 6.8): Glycine exists predominantly as a zwitterion with a near-neutral

charge. This makes it move slower than the highly mobile chloride ions (the leading ions

from the Tris-HCl buffer in the gel).

In the resolving gel (pH 8.8): As the glycine ions enter the higher pH environment of the

resolving gel, they become negatively charged (glycinate). This increases their mobility,

causing them to overtake the proteins.

This dynamic change in glycine's charge creates a moving boundary that effectively "stacks"

the proteins into sharp, concentrated bands in the stacking gel before they enter the resolving

gel for separation.[3] This stacking effect significantly improves the resolution of the protein

bands.

Data Presentation
Comparison of Buffer Systems for Native PAGE
The choice of buffer system can significantly impact the separation of proteins in Native PAGE.

The following table provides a comparison of common buffer systems.
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Buffer
System

Operating
pH

Trailing Ion
Optimal
Separation
Range

Key
Advantages

Common
Application
s

Tris-Glycine 8.3 - 9.5 Glycine
Broad range

(20-500 kDa)

Inexpensive,

widely used,

good for a

broad range

of proteins.[1]

General

protein

analysis,

studying

protein

oligomerizatio

n.

Tris-Tricine ~8.1 Tricine 1 - 100 kDa

Excellent

resolution of

low molecular

weight

proteins and

peptides.[5]

Analysis of

small proteins

and peptides.

Bis-Tris ~7.0
MES or

MOPS

Broad range,

dependent on

trailing ion

Neutral pH

enhances

protein

stability and

gel shelf-life.

[1]

Analysis of

post-

translational

modifications,

mass

spectrometry.

Tris-Acetate ~8.5

Acetate

(leading),

Tricine

(trailing)

High

molecular

weight

proteins

(>150 kDa)

Better

resolution of

large protein

complexes.

Analysis of

large protein

assemblies.

Illustrative Impact of Glycine Concentration on Protein
Migration
The concentration of glycine in the running buffer can influence the migration of proteins. While

extensive quantitative data is not readily available in the literature, the following table illustrates
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the expected qualitative effects based on electrophoretic theory. A standard 1X Tris-glycine

running buffer typically contains 192 mM glycine.[6]

Glycine
Concentration (in
Running Buffer)

Expected Effect on
Stacking

Expected Effect on
Resolution

Impact on Run
Time

Low (e.g., <100 mM)

Less efficient

stacking, leading to

broader initial bands.

May decrease

resolution, especially

for low abundance

proteins.

Faster run times due

to higher current.

Standard (192 mM)

Optimal stacking for a

broad range of

proteins.

Good resolution for

most applications.
Standard run times.

High (e.g., >250 mM)

Very efficient stacking,

potentially leading to

overly compressed

bands.

May improve

resolution for some

proteins, but can also

cause band distortion.

Slower run times due

to lower current.

Experimental Protocols
Preparation of Buffers and Reagents
10X Tris-Glycine Native Running Buffer (pH ~8.3)

Tris base: 30.3 g

Glycine: 144 g

Dissolve in deionized water and bring the final volume to 1 L.

Note: Do not adjust the pH with acid or base.[7] The pH should be around 8.3. Store at 4°C.

1.5 M Tris-HCl (pH 8.8) for Resolving Gel

Tris base: 181.5 g
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Dissolve in ~800 mL of deionized water.

Adjust the pH to 8.8 with HCl.

Bring the final volume to 1 L with deionized water. Store at 4°C.

0.5 M Tris-HCl (pH 6.8) for Stacking Gel

Tris base: 60.5 g

Dissolve in ~800 mL of deionized water.

Adjust the pH to 6.8 with HCl.

Bring the final volume to 1 L with deionized water. Store at 4°C.

2X Native Sample Buffer

0.5 M Tris-HCl, pH 6.8: 1.25 mL

Glycerol: 2.5 mL

0.1% Bromophenol Blue: 1 mL

Deionized water: to 10 mL

Store at 4°C.

10% (w/v) Ammonium Persulfate (APS)

Ammonium persulfate: 1 g

Deionized water: 10 mL

Prepare fresh daily.

TEMED (N,N,N',N'-Tetramethylethylenediamine)

Store at 4°C, protected from light.
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Protocol for Casting a 10% Tris-Glycine Native PAGE Gel
Reagent Stacking Gel (4%, 5 mL)

Resolving Gel (10%, 10
mL)

Deionized Water 3.05 mL 4.0 mL

30% Acrylamide/Bis-

acrylamide (37.5:1)
0.65 mL 3.3 mL

1.5 M Tris-HCl, pH 8.8 - 2.5 mL

0.5 M Tris-HCl, pH 6.8 1.25 mL -

10% APS 50 µL 100 µL

TEMED 5 µL 10 µL

Procedure:

Assemble the gel casting apparatus.

Prepare the resolving gel solution, adding APS and TEMED last to initiate polymerization.

Pour the resolving gel up to the desired height and gently overlay with water or isopropanol

to ensure a flat surface.

Allow the resolving gel to polymerize for 30-60 minutes.

Pour off the overlay and rinse with deionized water.

Prepare the stacking gel solution, adding APS and TEMED last.

Pour the stacking gel on top of the resolving gel and insert the comb.

Allow the stacking gel to polymerize for 30-45 minutes.

Sample Preparation and Electrophoresis
Mix the protein sample with an equal volume of 2X Native Sample Buffer. Do not heat the

sample.
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Load 10-20 µg of purified protein or 30-50 µg of cell lysate per lane.[7]

Place the gel in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-

Glycine Native Running Buffer.

Run the gel at a constant voltage of 100-150 V at 4°C to minimize protein denaturation.

The electrophoresis is complete when the bromophenol blue dye front reaches the bottom of

the gel.

Application: Analysis of Protein-Protein Interactions
Native PAGE is a powerful tool for studying protein-protein interactions, such as the assembly

of chaperone complexes. The following is a generalized workflow for analyzing protein-protein

interactions using Tris-glycine Native PAGE.

Workflow for Protein-Protein Interaction Analysis

Sample Preparation Electrophoresis

Analysis

Cell Lysate or
Purified Proteins

Mix with Native
Sample Buffer

Load onto
Tris-Glycine Native PAGE

Run at Constant Voltage
(4°C)

Coomassie or
Silver Staining

Visualize Bands
Western Blot

Identify Proteins

Mass Spectrometry
(after band excision)

Confirm Identity and
Interacting Partners

Click to download full resolution via product page

Caption: Experimental workflow for protein-protein interaction analysis using Tris-glycine Native

PAGE.

Case Study: Analysis of BiP Chaperone Complexes
The chaperone protein BiP (Binding immunoglobulin protein) is known to form oligomers and

interact with various co-chaperones and substrate proteins. A specific protocol for studying BiP

complexes using a Tris-glycine gel system has been described.[7]
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Experimental Steps:

Sample Preparation: Cell lysates are prepared under non-denaturing conditions.

Native PAGE: The lysates are separated on a 4.5% stacking and 7.5% resolving Tris-glycine

gel.[7]

Western Blotting: The separated proteins are transferred to a PVDF membrane.

Immunodetection: The membrane is probed with antibodies specific for BiP and its potential

interacting partners. The co-migration of these proteins indicates the formation of a complex.

Start: Cell Lysate
(Non-denaturing conditions)

Tris-Glycine Native PAGE
(Separation of complexes)

Western Blot Transfer

Immunodetection with
Antibodies (anti-BiP, anti-partner)

Analysis of Co-migrating Bands
(Indicates complex formation)

End: Confirmation of
BiP Complex

Click to download full resolution via product page
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Caption: Logical flow for the analysis of BiP chaperone complexes using Tris-glycine Native

PAGE.

Troubleshooting
Problem Possible Cause Solution

No bands or faint bands
Protein has a high pI (>8.3)

and is not entering the gel.

Use a different buffer system

with a higher pH or reverse the

polarity of the electrophoresis

chamber.

Insufficient protein loaded.
Increase the amount of protein

loaded onto the gel.

Smeared bands
Protein is unstable and

denaturing during the run.

Run the gel at a lower voltage

and/or for a shorter time at

4°C.

High salt concentration in the

sample.

Desalt the sample before

loading.

Bands are not sharp Inefficient stacking.

Ensure the pH of the stacking

and running buffers are

correct. Prepare fresh APS

solution.

Gel polymerized unevenly.

Ensure the gel is poured on a

level surface and overlayed

properly.

By following these application notes and protocols, researchers can effectively utilize Tris-

glycine Native PAGE for the separation and analysis of proteins in their native state, providing

valuable insights into their function and interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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